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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625 Get Quote

JNJ-28583867 Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug

development professionals working with JNJ-28583867 in animal models. The information is

presented in a question-and-answer format to address specific issues that may be encountered

during experimentation.

Disclaimer: Publicly available information on the comprehensive toxicological side effects of

JNJ-28583867 in animal models is limited. The data presented here is primarily focused on the

pharmacological effects observed in preclinical studies. For complete safety and toxicology

data, it is recommended to consult any proprietary documentation that may be available from

the compound's manufacturer.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-28583867?

JNJ-28583867 is a dual-action compound that functions as a potent and selective histamine

H3 receptor antagonist and a serotonin reuptake inhibitor (SERT)[1]. It has a 30-fold higher

selectivity for the serotonin transporter over the dopamine and norepinephrine transporters[1].

Q2: What are the expected pharmacological effects of JNJ-28583867 in animal models?

In animal models, JNJ-28583867 has demonstrated wake-promoting and antidepressant-like

activities. In rats, subcutaneous administration of 1-3 mg/kg of JNJ-28583867 resulted in a

dose-dependent increase in time spent awake and a decrease in NREM sleep[1]. The

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10849625?utm_src=pdf-interest
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17765221/
https://pubmed.ncbi.nlm.nih.gov/17765221/
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17765221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10849625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compound also produced a potent suppression of REM sleep at doses of 1 mg/kg and

higher[1]. In the mouse tail suspension test, oral administration of 3-30 mg/kg of JNJ-28583867
showed antidepressant-like activity[1].

Q3: What are the known effects of JNJ-28583867 on neurotransmitter levels in the brain?

Subcutaneous administration of JNJ-28583867 at doses of 0.3 mg/kg and higher significantly

increased cortical extracellular levels of serotonin in rats[1]. Smaller increases in the

extracellular levels of norepinephrine and dopamine were also observed[1].

Q4: Are there any publicly available data on the traditional toxicological side effects of JNJ-
28583867 in animal models?

Based on publicly available scientific literature, there is a lack of detailed information on the

traditional toxicological side effects of JNJ-28583867 in animal models. Preclinical studies have

primarily focused on the compound's intended pharmacological effects. Information regarding

organ toxicity, clinical pathology, or mortality at higher doses is not readily available in the

public domain.

Troubleshooting Guide
Issue 1: The expected wake-promoting effect is not observed after administration of JNJ-
28583867.

Check the dosage and route of administration: The wake-promoting effect has been

observed with subcutaneous administration of 1-3 mg/kg in rats[1]. Ensure that the correct

dosage and route of administration are being used for the specific animal model.

Verify compound integrity: Ensure that the compound has been stored correctly and has not

degraded.

Consider the animal model: The response to JNJ-28583867 may vary between different

species and strains of animals. The reported effects were observed in Sprague-Dawley

rats[1].

Review the experimental conditions: Factors such as the light-dark cycle, housing conditions,

and handling of the animals can influence sleep-wake patterns.
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Issue 2: Unexpected behavioral changes are observed in the animals.

Consider the pharmacological action: JNJ-28583867's mechanism of action as a histamine

H3 receptor antagonist and serotonin reuptake inhibitor can lead to various behavioral

effects. Increased wakefulness and altered sleep patterns are expected.

Monitor for signs of serotonin syndrome: Although not reported in the available literature for

this specific compound, high doses of serotonin reuptake inhibitors can potentially lead to

serotonin syndrome. Monitor animals for symptoms such as tremor, agitation, and

hyperthermia.

Dose-response assessment: If unexpected behaviors are observed, consider performing a

dose-response study to determine if the effects are dose-dependent.

Quantitative Data Summary
Parameter Value Species Source

Histamine H3

Receptor Binding

Affinity (Ki)

10.6 nM Human [1]

Serotonin Transporter

(SERT) Binding

Affinity (Ki)

3.7 nM Human [1]

Wake-Promoting Dose

(s.c.)
1-3 mg/kg Rat [1]

Antidepressant-like

Activity Dose (p.o.)
3-30 mg/kg Mouse [1]

Oral Bioavailability 32% Rat [1]

Half-life (t1/2) 6.9 h Rat [1]

Peak Plasma

Concentration (Cmax)

after 10 mg/kg p.o.

260 ng/ml Rat [1]
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Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment

Animal Model: Male Sprague-Dawley rats.

Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted into the

desired brain region (e.g., prefrontal cortex).

Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow

rate.

Sample Collection: Dialysate samples are collected at regular intervals before and after the

administration of JNJ-28583867.

Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate

samples are quantified using high-performance liquid chromatography (HPLC) with

electrochemical detection.
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Caption: Dual mechanism of action of JNJ-28583867.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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